molecular formula C15H19NO2 B1400508 Benzyl 4-ethenylpiperidine-1-carboxylate CAS No. 138163-09-4

Benzyl 4-ethenylpiperidine-1-carboxylate

Cat. No. B1400508
CAS RN: 138163-09-4
M. Wt: 245.32 g/mol
InChI Key: BKXGBWISORPRSG-UHFFFAOYSA-N
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Description

Benzyl 4-ethenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.31700 .


Molecular Structure Analysis

The molecular structure of Benzyl 4-ethenylpiperidine-1-carboxylate consists of 15 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The exact mass is 245.14200 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 4-ethenylpiperidine-1-carboxylate are not fully detailed in the available resources. The molecular weight is 245.31700, and the exact mass is 245.14200 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Pharmaceutical Synthesis

Benzyl 4-Vinylpiperidine-1-carboxylate is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a versatile intermediate for the construction of piperidine derivatives, which are prevalent in a multitude of therapeutic agents, including antihistamines, antipsychotics, and analgesics .

Catalysis

The compound’s role in catalysis is significant, particularly in facilitating reactions such as the oxidation of benzyl alcohol to benzaldehyde. This process is crucial in the production of fine chemicals and intermediates used in fragrances, flavorings, and pharmaceuticals .

Organic Electrosynthesis

Benzyl 4-Vinylpiperidine-1-carboxylate can be involved in organic electrosynthesis, where it may act as a substrate for electrochemical reactions. This field is gaining attention for its environmentally friendly approach to synthesizing complex organic molecules .

Safety and Hazards

The safety data sheet for Benzyl 4-ethenylpiperidine-1-carboxylate is not available in the resources . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances until more specific safety information is available.

properties

IUPAC Name

benzyl 4-ethenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXGBWISORPRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735589
Record name Benzyl 4-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-ethenylpiperidine-1-carboxylate

CAS RN

138163-09-4
Record name Phenylmethyl 4-ethenyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138163-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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